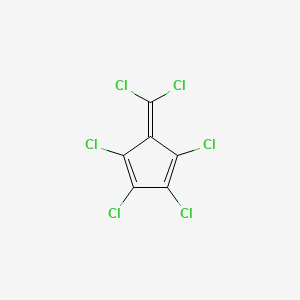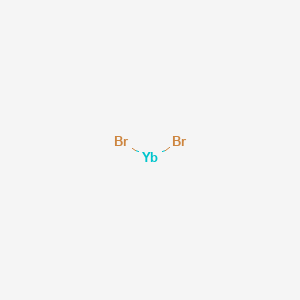![molecular formula C22H22IN B13759882 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide is a chemical compound belonging to the indolium family. This compound is characterized by its unique structure, which includes a benz[e]indole core substituted with three methyl groups and a phenylmethyl group, along with an iodide ion. It is known for its applications in various scientific fields due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide typically involves the alkylation of 1H-benz[e]indole derivatives. The process includes:
Step 1: Alkylation of 1H-benz[e]indole with methyl iodide to introduce the methyl groups.
Step 2: Further alkylation with benzyl chloride to introduce the phenylmethyl group.
Step 3: The final product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenylmethyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the reduced indolium derivative.
Substitution: Formation of substituted indolium compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide is unique due to its phenylmethyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C22H22IN |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C22H22N.HI/c1-16-22(2,15-17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)23(16)3;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SIPKCNJSDMUSGT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


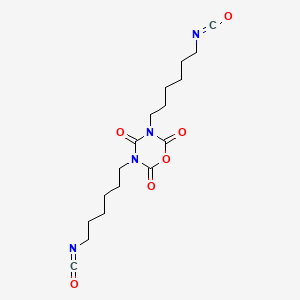
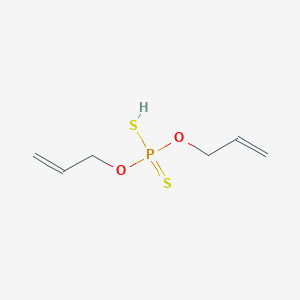
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
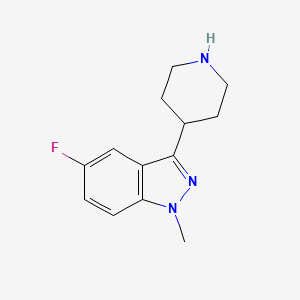
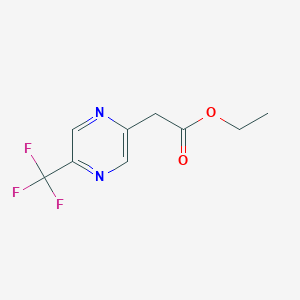
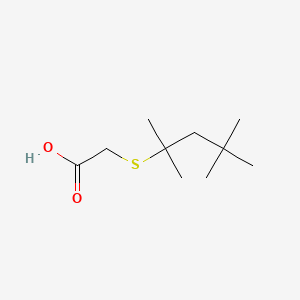
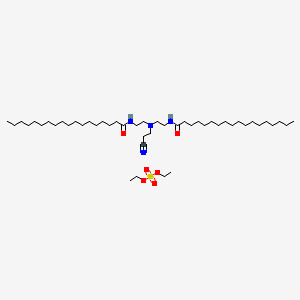
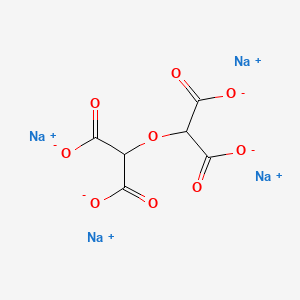
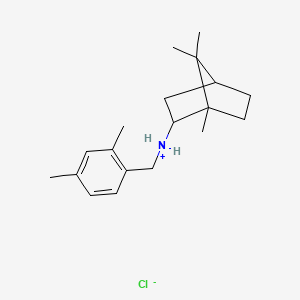
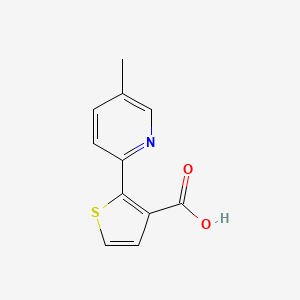

![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)
